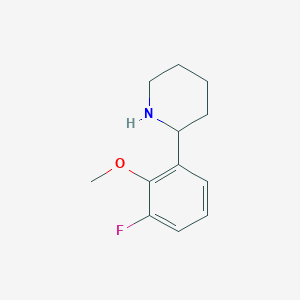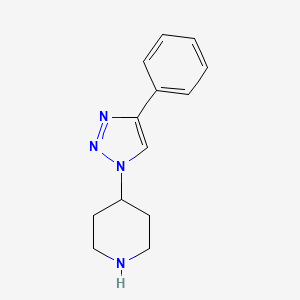![molecular formula C8H10N2O3S B13526342 [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)
[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-nitroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imino group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl((2-nitrophenyl)imino)-lambda6-sulfanone
- Imino(methyl)(4-nitrophenyl)-lambda6-sulfanone
Uniqueness
[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
dimethyl-(3-nitrophenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 |
InChI Key |
HPFULSZXGOMERV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC(=CC=C1)[N+](=O)[O-])(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)


![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)







